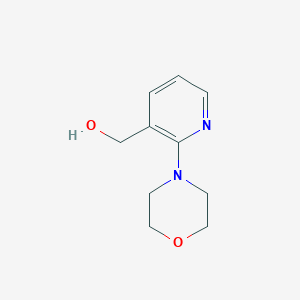

(2-Morpholino-3-Pyridinyl)Methanol

Description

Overview of Pyridine (B92270) and Morpholine (B109124) Heterocycles in Contemporary Chemical Research

Pyridine and morpholine are foundational structures in modern chemical research, particularly in the realm of medicinal chemistry.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of FDA-approved drugs. nih.gov Its prevalence is due to a combination of favorable properties. Structurally similar to benzene (B151609), the nitrogen atom in the pyridine ring imparts basicity and polarity, and it is miscible with water and most organic solvents. nih.gov Crucially, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, enabling strong interactions with biological targets like enzymes and receptors, which can enhance the pharmacokinetic properties of drug candidates. nih.gov Beyond medicine, pyridine derivatives are extensively used as ligands in organometallic chemistry and as versatile catalysts. nih.gov

The Position of (2-Morpholino-3-Pyridinyl)Methanol within Biologically Active and Catalytically Relevant Scaffolds

This compound serves as a valuable chemical intermediate, a building block used in the synthesis of more elaborate molecules. Its significance is demonstrated by its appearance in patent literature for the creation of compounds targeting various biological pathways. The scaffold, which combines a pyridine ring substituted with a morpholine group, is a recurring motif in molecules designed as kinase inhibitors and receptor modulators.

For instance, the morpholino-pyrimidine scaffold (a close relative of the morpholino-pyridine structure) is a well-established pharmacophore for inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer progression. nih.gov Similarly, derivatives of (Pyridin-2-yl)methanol have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for treating pain and inflammation. nih.gov

The specific compound this compound, with its CAS number 423768-55-2, is cited in patents as a starting material or intermediate for compounds investigated for therapeutic uses. matrix-fine-chemicals.com This highlights its role as a key piece in the construction of larger, biologically relevant chemical entities. Its structure provides a synthetically useful handle—the primary alcohol—which can be readily modified or used in coupling reactions to build more complex architectures.

Scope and Research Objectives for Comprehensive Investigation of this compound

While the utility of this compound as a synthetic intermediate is documented in patent literature, a comprehensive academic investigation of the compound itself remains limited. Future research objectives should therefore focus on several key areas:

Development of Optimized Synthesis: A primary objective would be to develop and publish a high-yield, scalable, and cost-effective synthesis for this compound. Documenting a robust synthetic route would increase its accessibility for the broader research community.

Full Physicochemical Characterization: A thorough analysis of its solid-state properties, including crystallography, polymorphism, and stability, would be invaluable for its application in further synthetic work.

Exploration of Inherent Biological Activity: Although primarily used as an intermediate, the compound itself should be screened against a broad range of biological targets. Given the privileged nature of its constituent heterocycles, it may possess its own, as-yet-undiscovered, biological or pharmacological activity.

Catalytic Applications: Investigating the potential of this compound and its simple derivatives as ligands in organometallic catalysis could open new avenues for its application beyond medicinal chemistry. The combination of a "hard" nitrogen donor from the morpholine and a "soft" pyridinyl system could lead to novel catalytic properties.

Detailed Research Findings

The available data on this compound is primarily composed of its chemical identifiers and computed physical properties, along with its documented use as a chemical intermediate.

Table 1: Physicochemical Properties of this compound This table is interactive. Use the search bar to filter properties.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2-morpholin-4-ylpyridin-3-yl)methanol | matrix-fine-chemicals.com |

| CAS Number | 423768-55-2 | matrix-fine-chemicals.comfishersci.at |

| Molecular Formula | C₁₀H₁₄N₂O₂ | matrix-fine-chemicals.com |

| Molecular Weight | 194.23 g/mol | matrix-fine-chemicals.com |

| Monoisotopic Mass | 194.105527694 Da | matrix-fine-chemicals.com |

| SMILES | C1COCCN1C2=C(C=CC=N2)CO | matrix-fine-chemicals.com |

| InChIKey | WESHZTWFDUKWGL-UHFFFAOYSA-N | matrix-fine-chemicals.comfishersci.at |

| XLogP3 | 0.5 | matrix-fine-chemicals.com |

| Hydrogen Bond Donors | 1 | matrix-fine-chemicals.com |

| Hydrogen Bond Acceptors | 4 | matrix-fine-chemicals.com |

| Rotatable Bond Count | 2 | matrix-fine-chemicals.com |

| Topological Polar Surface Area | 45.6 Ų | matrix-fine-chemicals.com |

| Heavy Atom Count | 14 | matrix-fine-chemicals.com |

Table 2: Research Findings for this compound This table is interactive. Use the search bar to filter findings.

| Finding Category | Description | Reference |

|---|---|---|

| Synthetic Role | Documented as a chemical intermediate in the synthesis of more complex molecules. | matrix-fine-chemicals.com |

| Patent Literature | The compound, identified by its chemical structure and CAS number, appears in patents related to the development of novel therapeutic agents. | nih.govmatrix-fine-chemicals.com |

| Biological Context | The morpholino-pyridine scaffold is a key feature in molecules targeting kinases (e.g., PI3K) and ion channels (e.g., TRPV3). | nih.govnih.gov |

| Commercial Availability | Available as a research chemical from various commercial suppliers, indicating its utility in synthetic chemistry. | scbt.combldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-morpholin-4-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12/h1-3,13H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESHZTWFDUKWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380194 | |

| Record name | (2-Morpholino-3-Pyridinyl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-55-2 | |

| Record name | 2-(4-Morpholinyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Morpholino-3-Pyridinyl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Hydroxymethyl)-2-(morpholin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Morpholino 3 Pyridinyl Methanol and Analogues

Strategies for the Elaboration of the Pyridinyl-Methanol Core

The formation of the pyridinyl-methanol backbone is a critical step, which can be achieved through various synthetic routes, primarily involving the modification of pre-existing pyridine (B92270) rings or the de novo construction of the heterocyclic system.

Derivatization of Pyridine Precursors to Hydroxymethyl Pyridines

A common and direct approach to hydroxymethyl pyridines involves the derivatization of readily available pyridine precursors. For instance, nicotinic acid can be esterified with methanol (B129727) and subsequently reduced using a sodium borohydride-methanol system to yield 3-pyridyl methanol in high yields. researchgate.net Another method involves the oxidation of picolines to pyridine nitric oxides, followed by acylation and hydrolysis to produce the corresponding pyridinemethanol. google.com The choice of starting material and reaction conditions can be tailored to achieve the desired substitution pattern on the pyridine ring.

The conversion of a hydroxymethyl group to other functionalities or the introduction of a hydroxymethyl group can also be accomplished through various methods. For example, the Swern oxidation can convert a hydroxymethyl group to a formyl group, which can be further oxidized to a carboxyl group. researchgate.net Fenton-type reactions have also been employed to introduce a hydroxymethyl group onto the pyridine ring. researchgate.net

Here is a table summarizing various pyridine precursors and their derivatization methods to hydroxymethyl pyridines:

| Precursor | Reagents and Conditions | Product | Reference |

| Nicotinic acid | 1. CH₃OH, H₂SO₄ (cat.)2. NaBH₄, CH₃OH | 3-Pyridyl methanol | researchgate.net |

| 2-Picoline | 1. Oxidation (e.g., H₂O₂) 2. Acetic anhydride (B1165640) 3. Hydrolysis (e.g., KOH) | 2-Pyridinemethanol (B130429) | google.com |

| Pyridine-4-carbaldehyde | NaBH₄, CH₃OH | 4-Pyridinemethanol | nih.gov |

| 2-Amino-6-methyl pyridine | Ullmann condensation with 2-chlorobenzoic acid, then cyclization | 9-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | researchgate.net |

Formation of Pyridinyl-Methanol Moieties in Diverse Chemical Systems

The pyridinyl-methanol moiety can also be formed as part of a larger, more complex molecular framework. Cycloaddition/cycloreversion reactions using 1,4-oxazinone precursors have proven effective for constructing highly substituted pyridine rings. nih.gov This method involves the reaction of an oxazinone with an alkyne, leading to the formation of the pyridine core. nih.gov Another approach is the one-step conversion of N-vinyl or N-aryl amides to pyridines and quinolines using trifluoromethanesulfonic anhydride and 2-chloropyridine. organic-chemistry.org These methods offer versatility in introducing a range of substituents onto the pyridine ring.

Approaches for the Introduction and Modification of the Morpholine (B109124) Moiety

The integration of the morpholine ring onto the pyridine scaffold is a key step in the synthesis of (2-Morpholino-3-Pyridinyl)Methanol and its analogues. This is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Synthetic Pathways to Morpholine-Containing Pyridine Derivatives

The synthesis of morpholine-containing pyridine derivatives often starts with a suitably functionalized pyridine, such as a halopyridine. The morpholine ring can then be introduced via nucleophilic aromatic substitution. For example, reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a base yields morpholin-N-ethyl acetate, which can be further modified. researchgate.net The synthesis of morpholine itself can be achieved through various routes, often starting from vicinal amino alcohols or their derivatives. researchgate.net

Coupling Reactions for Morpholine Integration

Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, which are essential for attaching the morpholine moiety to the pyridine ring. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such coupling reactions. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction is known for its high efficiency and broad substrate scope, allowing for the coupling of a wide variety of amines, including morpholine, with various aryl and heteroaryl halides under relatively mild conditions. wikipedia.orglibretexts.orgrsc.org The choice of palladium catalyst and ligand is crucial for the success of the reaction. wikipedia.orglibretexts.org

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. wikipedia.orgnih.gov While traditional Ullmann reactions often require harsh conditions, modern protocols with improved copper catalysts and ligands allow the reaction to proceed at lower temperatures. wikipedia.orgnih.gov This reaction provides an alternative to the Buchwald-Hartwig amination for the synthesis of morpholine-substituted pyridines. wikipedia.org

The following table compares the key features of the Buchwald-Hartwig amination and the Ullmann condensation for the integration of morpholine:

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Reaction Conditions | Generally milder | Traditionally harsh, but modern methods are milder |

| Substrate Scope | Broad, including a wide range of amines and aryl halides | Effective for aryl halides, especially those activated by electron-withdrawing groups |

| Ligands | Phosphine-based ligands are common | Diamines, acetylacetonates, and other ligands are used |

Characterization Techniques for Structural Elucidation of this compound Derivatives

The unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation.

¹H NMR provides information about the number and chemical environment of protons in the molecule. For example, the chemical shifts and coupling constants of the aromatic protons on the pyridine ring can confirm the substitution pattern. chemspider.comresearchgate.net The signals for the methylene (B1212753) protons of the morpholine ring and the hydroxymethyl group are also characteristic. chemspider.com

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to determine the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). chemspider.comresearchgate.net

Two-dimensional NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) , are invaluable for establishing the connectivity between different parts of the molecule. mdpi.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often showing a prominent protonated molecular ion [M+H]⁺. nih.gov

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C-N and C-O stretches associated with the morpholine and pyridine rings. chemspider.com

X-ray Crystallography can provide the definitive three-dimensional structure of crystalline derivatives, confirming the connectivity and stereochemistry of the molecule. mdpi.com

The following table outlines the key characterization data for a hypothetical this compound derivative:

| Technique | Expected Observations |

| ¹H NMR | Signals for pyridine ring protons, morpholine ring protons, and hydroxymethyl proton. |

| ¹³C NMR | Resonances for all carbon atoms, with chemical shifts indicative of their environment. |

| Mass Spec (ESI) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

| IR Spectroscopy | Characteristic absorption bands for O-H, C-H, C=N, C=C, and C-O functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H NMR spectroscopy is particularly informative for confirming the presence and connectivity of the various proton-bearing fragments of the molecule.

A predicted ¹H NMR spectrum of this compound in deuterium (B1214612) oxide (D₂O) at 700 MHz provides valuable insights into its structure. The spectrum is characterized by distinct signals corresponding to the protons of the morpholine ring and the pyridine ring.

The protons of the morpholine ring typically appear as two distinct multiplets. In the predicted spectrum, a multiplet corresponding to four protons is observed around 3.74 ppm. These are assigned to the four protons on the carbons adjacent to the oxygen atom of the morpholine ring (positions 11 and 12 in the standard numbering scheme). The other four protons of the morpholine ring, adjacent to the nitrogen atom (positions 9 and 10), are predicted to resonate as a multiplet around 3.23 ppm.

The protons of the pyridine ring and the methylene group attached to it also give rise to characteristic signals. The chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.74 | Multiplet | 4 | Morpholine (CH₂-O) |

| ~3.23 | Multiplet | 4 | Morpholine (CH₂-N) |

Note: This table is based on predicted data and serves as an illustrative example. Experimental values may vary depending on the solvent and other experimental conditions.

Single Crystal X-ray Diffraction Studies of Related Structures

While NMR spectroscopy provides excellent structural information for molecules in solution, single crystal X-ray diffraction offers the definitive determination of a molecule's solid-state structure. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the crystalline state. Although a crystal structure for this compound itself is not publicly available, the examination of closely related structures provides valuable insights into the likely conformational preferences and packing arrangements.

The study of polymorphism, where a compound can exist in multiple crystalline forms, is heavily reliant on single crystal X-ray diffraction. nih.gov For instance, studies on other substituted pyridinyl and morpholinyl compounds reveal how different crystal packing and intermolecular interactions can arise. These studies often highlight the role of hydrogen bonding and other non-covalent interactions in dictating the supramolecular architecture.

The general methodology for obtaining single crystals suitable for X-ray diffraction involves slow crystallization from a solution. ufl.edu Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. ufl.edu The choice of solvent is critical and can influence the resulting crystal form. ufl.edu

For example, in the structural determination of other heterocyclic compounds, researchers have successfully grown single crystals and determined their structures using diffractometers. nih.gov The resulting crystallographic data, including unit cell parameters and space group, provide a complete picture of the solid-state arrangement. nih.gov These studies on analogous structures can help predict the likely hydrogen bonding patterns and conformational features of this compound, such as the orientation of the morpholine ring relative to the pyridine ring and the conformation of the hydroxymethyl group.

Biological and Pharmacological Investigations of 2 Morpholino 3 Pyridinyl Methanol and Analogues

Antimicrobial Efficacy Assessments

The antimicrobial potential of morpholine (B109124) and pyridine-containing scaffolds has been evaluated against a range of pathogens, including bacteria, mycobacteria, and viruses.

Research into the antibacterial effects of morpholine derivatives has shown promising results. In a study investigating N-aminomorpholine hydrazones, one particular compound, 2-((morpholinoimino)methyl)benzoic acid, demonstrated notable antibacterial properties. bohrium.com This compound exhibited pronounced activity against the Gram-negative bacterium Escherichia coli and moderate antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus. bohrium.com The broad-spectrum potential of such hybrid molecules highlights their potential as a basis for developing new antibacterial agents. researchgate.net Further studies on various hydrazide-hydrazones have also indicated a wide spectrum of antibacterial activity against reference bacterial strains. nih.gov

Table 1: Antibacterial Activity of 2-((morpholinoimino)methyl)benzoic acid

| Bacterial Strain | Activity Level |

| Escherichia coli (Gram-negative) | Pronounced |

| Staphylococcus aureus (Gram-positive) | Moderate |

Data sourced from a study on N-aminomorpholine hydrazones. bohrium.com

The fight against tuberculosis has been bolstered by the investigation of novel chemical scaffolds. Morpholine-pyridyl structures are among those that have been explored for their activity against Mycobacterium tuberculosis. In a study on 2-pyrazolylpyrimidinones, the introduction of a morpholine ring at a specific position on the pyrazole (B372694) resulted in a compound with a minimum inhibitory concentration (MIC) of 6.25 μM and a favorable cytotoxicity profile. nih.gov Another derivative featuring a 4-morpholino-2-pyridylamino group also maintained good antitubercular activity with an MIC of 2 μM. nih.gov

Separately, a series of pyridyl chalcones were synthesized and tested for their growth inhibitory activity against M. tuberculosis H37Rv. mdpi.com Chalcones bearing a pyridyl ring and lipophilic moieties were found to be the most potent, with inhibitory concentrations in the low micromolar range. mdpi.com The synthesis of piperidine (B6355638) and morpholine 1,8-naphthyridine (B1210474) analogues has also yielded compounds with significant antitubercular activity. researchgate.net These findings underscore the importance of the morpholine and pyridyl moieties in the design of new antitubercular agents. nih.govmdpi.com

Table 2: Antitubercular Activity of Selected Morpholine-Pyridyl Analogues

| Compound Scaffold | Key Feature | MIC against M. tuberculosis |

| 2-Pyrazolylpyrimidinone | Morpholine ring on pyrazole | 6.25 μM |

| 2-Pyrazolylpyrimidinone | 4-morpholino-2-pyridylamino group | 2 μM |

| Pyridyl Chalcone | Biphenyl-4-yl moiety | 8.9 μM (IC₉₀) |

Data compiled from studies on pyrazolylpyrimidinones and pyridyl chalcones. nih.govmdpi.com

The antiviral potential of N-aminomorpholine hydrazones has been a subject of recent investigation. researchgate.netmdpi.com Specifically, the compound 2-((morpholinoimino)methyl)benzoic acid has demonstrated a significant viral inhibitory effect against influenza viruses. bohrium.comnih.gov Its activity was found to be comparable to that of the commercial antiviral drugs Tamiflu and Remantadine. mdpi.com In contrast, a related cyclized product, a phthalimidine derivative, did not show pronounced virus-inhibitory properties, highlighting the structural requirements for antiviral action. bohrium.com Molecular docking studies have suggested that the active hydrazone may interact with key influenza virus proteins, such as hemagglutinin and neuraminidase, providing a rationale for its observed antiviral activity. bohrium.comresearchgate.net

Table 3: Viral Inhibitory Activity against Influenza Viruses

| Compound | Viral Inhibitory Property | Comparison |

| 2-((morpholinoimino)methyl)benzoic acid | Pronounced | Comparable to Tamiflu and Remantadine |

| Phthalimidine derivative | Not pronounced | - |

Information based on studies of N-aminomorpholine hydrazones. bohrium.commdpi.com

Anti-inflammatory and Immunomodulatory Potential

The morpholine ring is a recognized scaffold in the design of compounds with anti-inflammatory properties. researchgate.net While direct studies on the anti-inflammatory potential of (2-Morpholino-3-Pyridinyl)Methanol are limited, research on related structures provides valuable insights. For instance, (2S)-N-hydroxybenzylanabasine, which contains a pyridine (B92270) ring, has shown moderate inhibitory properties against microglial nitric oxide inflammation. nih.gov The development of drugs targeting the central nervous system often utilizes the morpholine heterocycle to modulate pharmacokinetic and pharmacodynamic properties, which can be crucial for achieving anti-inflammatory effects within the brain. unifi.it Furthermore, the methanol (B129727) extract of Piper betle Linn., which contains various bioactive compounds, has been shown to possess anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK. nih.gov

Neurological and Central Nervous System (CNS) Activity Studies

The unique physicochemical properties of the morpholine ring make it a valuable component in the development of drugs targeting the central nervous system. unifi.it Pyridine alkaloids, in general, are known to exhibit a range of activities within the CNS. nih.gov

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, found in both neuronal and non-neuronal tissues, is implicated in pain sensation and skin disorders. researchgate.netnih.gov The development of selective antagonists for this channel has been a significant challenge. A detailed study reported the development of potent and selective TRPV3 antagonists that feature a pyridinyl methanol moiety. nih.gov Through systematic optimization of a lead compound, a novel antagonist, compound 74a , was identified. researchgate.netnih.gov This compound demonstrated a favorable preclinical profile in models of neuropathic and central pain, highlighting the potential of pyridinyl methanol derivatives as modulators of TRPV3 channels for therapeutic applications. nih.gov

Investigations as Potential Autonomic Nervous System Agents

The autonomic nervous system regulates a host of involuntary physiological processes, and its modulation is key to treating a wide range of conditions. While direct and extensive research specifically detailing the effects of this compound on the autonomic nervous system is not widely present in publicly available literature, the broader class of morpholine-containing compounds has been explored for such activities.

Antiparasitic Activity Evaluations

The search for new, effective, and safe antiparasitic agents is a global health priority. The morpholine-pyridyl scaffold has been investigated as a potential backbone for the development of such agents.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, yet treatment options remain limited and can have significant side effects. nih.gov This has driven research into novel chemical entities with anti-T. cruzi activity. The pyridine core is a key feature in several compounds investigated for activity against Chagas disease. nih.govwww.gov.uk

Studies have identified pyridine-based compounds as potent inhibitors of T. cruzi. nih.govwww.gov.uk For instance, two pyridine derivatives, UDO and UDD, were identified as strong antiparasitic agents in cellular and in vivo models of Chagas disease. nih.govwww.gov.uk These compounds were found to be potent and selective inhibitors of the parasite's sterol 14α-demethylase (CYP51), an essential enzyme in the parasite. nih.govwww.gov.uk The pyridine nitrogen of these inhibitors coordinates with the heme iron in the enzyme's active site, a key interaction for their inhibitory effect. nih.govwww.gov.uk

In other research, a series of 3-cyanopyridine (B1664610) derivatives were synthesized and evaluated for their anti-T. cruzi activity. nih.gov While structure-activity relationship (SAR) studies showed that adding a morpholine group resulted in an inactive compound in that specific series, it highlights the exploration of the broader pyridyl chemical space for antiparasitic drug discovery. nih.gov Furthermore, other studies on morpholine-containing scaffolds, such as 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives, have shown moderate activity against T. cruzi, indicating the potential contribution of the morpholine moiety in different structural contexts. nih.gov One derivative in this series recorded an IC₅₀ value of 9.5 μM against the parasite. nih.gov

| Compound Class/Derivative | Target Organism | Mechanism/Target | Observed Activity | Reference |

|---|---|---|---|---|

| Pyridine Derivatives (UDO, UDD) | Trypanosoma cruzi | Sterol 14α-demethylase (CYP51) | Potent and selective inhibitors; effective in cellular and in vivo models. | nih.govwww.gov.uk |

| 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivative (Compound 17) | Trypanosoma cruzi | Not specified | Moderate activity with an IC₅₀ value of 9.5 μM. | nih.gov |

| 3-Cyanopyridine derivative with Morpholine | Trypanosoma cruzi | Not specified | Inactive in the tested series. | nih.gov |

Efflux Pump Inhibitory Action in Gram-Negative Bacteria

Antimicrobial resistance is a critical global health threat, and in Gram-negative bacteria, multidrug efflux pumps are a major mechanism of resistance. nih.govgardp.org These pumps, particularly those of the Resistance-Nodulation-Division (RND) family, can expel a wide variety of antibiotics from the bacterial cell, rendering them ineffective. gardp.orgnih.govembopress.org One promising strategy to combat this is the use of efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics. nih.govgoogle.com

Several chemical families of EPIs have been identified and studied, including peptidomimetics, arylpiperazines, and pyridopyrimidines. nih.govgardp.org Recently, a novel class of pyridylpiperazine inhibitors has been developed that acts on the AcrAB-TolC efflux pump of Klebsiella pneumoniae. nih.govembopress.org These inhibitors were shown to boost the activity of antibiotics in vivo. nih.govembopress.org While these findings highlight the potential of pyridine-containing scaffolds as EPIs, specific research into this compound or closely related morpholine-pyridyl analogues as EPIs for Gram-negative bacteria is not extensively documented in the current literature. The development of EPIs remains a complex area of research, with no inhibitors having reached clinical use to date. nih.gov

General Biological Activity and Lead Compound Identification within Morpholine-Pyridyl Frameworks

A lead compound is a chemical entity that shows promising biological activity and serves as the starting point for drug optimization. solubilityofthings.com The morpholine-pyridyl framework is considered a valuable scaffold in the identification of new lead compounds due to the favorable properties conferred by each heterocyclic ring. nih.gov The morpholine ring is often incorporated into molecules to improve physicochemical and pharmacokinetic properties. nih.gov

The utility of the morpholine-pyridyl and related frameworks is evident in various therapeutic areas. For example, researchers have designed and synthesized morpholinopyrimidine derivatives as anti-inflammatory agents. This demonstrates the strategy of using molecular hybridization, combining different pharmacophores like morpholine and pyrimidine, to construct new targeted molecules.

The process of lead identification has been revolutionized by techniques like high-throughput screening and computational chemistry, which allow for the rapid evaluation of vast chemical libraries. solubilityofthings.commdpi.com The morpholine-pyridyl scaffold, with its proven track record in bioactive compounds, represents a fertile ground for such discovery efforts. Its structural versatility allows for the generation of diverse compound libraries, increasing the probability of identifying novel hits that can be optimized into clinical candidates.

Structure Activity Relationship Sar Analysis of 2 Morpholino 3 Pyridinyl Methanol Derivatives

Influence of the Morpholine (B109124) Substituent on Biological Activity and Selectivity

The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, is a prevalent feature in many bioactive molecules. nih.govdrugbank.com Its inclusion is often strategic, aiming to enhance potency, modulate pharmacokinetic properties, and provide desirable drug-like characteristics. nih.govnih.gov

Impact of Morpholine Ring Modifications on Efflux Pump Inhibition

The morpholine moiety is a key player in the ability of certain compounds to inhibit bacterial efflux pumps, a primary mechanism of antibiotic resistance. mdpi.com Efflux pump inhibitors (EPIs) can restore the efficacy of existing antibiotics. mdpi.comnih.gov

Modifications to the morpholine ring can significantly alter a compound's efflux pump inhibitory activity. For instance, replacing the morpholine with various acyclic or cyclic amines is generally tolerated, but introducing substituents with basic amines can lead to increased cytotoxicity. nih.gov In some derivative classes, the morpholine ring is crucial for activity; its replacement with groups like hydrogen or piperidine (B6355638) can lead to a complete loss of potency. acs.org Conversely, in other series, extending the morpholine with a methylene (B1212753) linker has been shown to improve microsomal stability, though it did not always translate to antibacterial activity. acs.org

Studies on morpholine-containing 5-arylideneimidazolones demonstrated that these compounds could inhibit the AcrAB-TolC efflux pump in K. aerogenes by up to 90%. mdpi.comnih.gov This highlights the direct contribution of the morpholine-containing scaffold to blocking this key resistance mechanism in Gram-negative bacteria.

Role of Morpholine in Antitubercular Potency and Cytotoxicity Profiles

The morpholine ring is a critical component for the antitubercular activity of various compound classes. acs.org Phenotypic screening of compound libraries against Mycobacterium tuberculosis has identified several morpholine-containing scaffolds with potent activity. nih.govnih.gov

In the case of morpholino-thiophenes, the morpholine substituent was found to be essential for antitubercular potency. acs.org Structure-activity relationship (SAR) studies revealed that replacing the morpholine with a hydrogen atom or a piperidine ring resulted in a loss of activity. acs.org Similarly, introducing a methyl group to the morpholine also abolished activity. acs.org While converting the morpholine to a morpholin-3-one (B89469) derivative did improve microsomal stability, it came at the cost of a more than 10-fold drop in potency. acs.org This suggests a strict structural requirement for the intact morpholine ring for optimal interaction with its mycobacterial target.

The morpholine moiety also influences the cytotoxicity of these compounds. While essential for killing mycobacteria, modifications can impact their effect on mammalian cells, indicating a delicate balance between antitubercular efficacy and host cell toxicity. nih.gov

Effect of Morpholine on Antiparasitic Efficacy

The morpholine scaffold is also integral to the development of agents targeting various parasites. A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were synthesized and tested against Trypanosoma species, Leishmania donovani, and Plasmodium falciparum, demonstrating the potential of this chemical class in combating parasitic infections. researchgate.net The morpholine moiety is recognized for its contribution to antiparasitic properties in various molecular frameworks. researchgate.net

Contributions of the Pyridinyl Core to Ligand-Target Interactions

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, second only to benzene (B151609) in its prevalence in FDA-approved drugs. nih.gov Its nitrogen atom enhances aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds, all of which are crucial for effective ligand-target interactions. nih.govnih.gov

Positional Effects of the Pyridine Nitrogen in Pharmacological Activity

In the context of opioid receptor ligands, for example, the replacement of a carbon atom with a nitrogen atom to create a pyridinyl isostere can alter binding affinity significantly. adelphi.edu Depending on the position of the nitrogen, the resulting derivatives can exhibit either decreased or increased affinity for the receptor compared to the original phenyl-containing compound. adelphi.edu This underscores the critical role of the pyridine nitrogen's placement in optimizing ligand-receptor interactions. The ring nitrogen in a pyridyl system is often crucial for controlling enzyme activity and, consequently, the biological attributes of its analogues. rsc.org

Substituent Effects on the Pyridine Ring

The introduction of various substituents onto the pyridine ring provides a powerful tool for fine-tuning the pharmacological properties of a lead compound. mdpi.com The nature, number, and position of these substituents can profoundly impact a molecule's biological activity. nih.gov

For instance, in a series of phosphodiesterase-4 (PDE4) inhibitors based on a 2-pyridinemethanol (B130429) scaffold, substitutions on the pyridine ring were key to identifying potent and selective compounds. nih.govebi.ac.uk Similarly, for a series of antitubercular pyrazolylpyrimidinones, modifications on the pyridine ring were explored to optimize potency and metabolic stability. nih.gov

Analysis of pyridine derivatives has shown that the presence and positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the addition of bulky groups or halogen atoms can sometimes lead to lower activity. nih.gov The strategic placement of substituents can improve biochemical potency, enhance metabolic stability, and increase cell permeability, making it a cornerstone of modern drug design. nih.gov

Interactive Data Tables

Table 1: Effect of Morpholine Ring Modification on Antitubercular Activity

| Compound ID | Morpholine Modification | Antitubercular Activity (MIC) | Microsomal Stability | Reference |

| 1 | Unsubstituted Morpholine | Active | - | acs.org |

| 27 | Replaced with Hydrogen | Inactive | - | acs.org |

| 28 | Replaced with Piperidine | Inactive | - | acs.org |

| 29 | Morpholin-3-one | >10-fold less active | Improved | acs.org |

| 31 | Methyl-substituted Morpholine | Inactive | - | acs.org |

| 32 | Ring-opened Morpholine | Inactive | - | acs.org |

Table 2: Influence of Pyridine Ring Substituents on Antiproliferative Activity

| Compound Class | Substituent Type | Effect on Activity | Reference |

| Pyridine Derivatives | -OMe, -OH, -NH2 | Enhanced Activity | nih.gov |

| Pyridine Derivatives | Halogen atoms (Br, Cl, F) | Lower Activity | nih.gov |

| Pyridine Derivatives | Bulky groups | Lower Activity | nih.gov |

Significance of the Hydroxymethyl Functional Group in Modulating Activity

The hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring in (2-Morpholino-3-Pyridinyl)Methanol is a critical determinant of its biological activity. This functional group can significantly influence a molecule's potency and pharmacokinetic properties through various interactions with its biological target.

The primary role of the hydroxymethyl group lies in its ability to act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity allows for specific and strong interactions with amino acid residues in the binding pocket of a target protein, such as an enzyme or receptor. These hydrogen bonds can be crucial for the proper orientation and stabilization of the compound within the binding site, leading to enhanced biological activity.

Research on structurally related compounds has underscored the importance of this functional group. For instance, in studies of pyrazolopyridine derivatives, the presence and modification of a hydroxymethyl group have been shown to be pivotal for their activity. A review of the SAR of YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, and its analogs revealed that the hydroxymethyl group is a key substituent for its biological effects. nih.gov Conversion of the hydroxymethyl group to an ether or an ester can modulate the compound's activity, indicating that while the oxygen atom is important for interaction, the hydrogen-donating capability of the hydroxyl group can be fine-tuned to optimize binding. nih.gov

The following interactive table illustrates the impact of modifications to the hydroxymethyl group on the biological activity of a series of hypothetical this compound derivatives, based on established SAR principles from related heterocyclic compounds.

| Compound | Modification at 3-position | Relative Potency | Rationale for Change in Potency |

| 1 | -CH₂OH (Parent) | 1.0 | Baseline activity with hydrogen bond donor and acceptor capabilities. |

| 2 | -CH₂OCH₃ (Methoxy) | 0.7 | Loss of hydrogen bond donating ability, but retains acceptor capability. |

| 3 | -CHO (Aldehyde) | 0.4 | Change in electronic properties and steric hindrance; can form covalent bonds. |

| 4 | -COOH (Carboxylic Acid) | 0.2 | Increased polarity and introduction of a negative charge may lead to unfavorable interactions. |

| 5 | -CH₃ (Methyl) | 0.1 | Complete loss of hydrogen bonding capability at this position. |

This table is a representation based on general SAR principles and does not reflect actual experimental data for this specific compound series.

Optimization of Linker Regions in Related Scaffolds for Enhanced Activity

In many drug design strategies, bioactive scaffolds are connected via linker regions to other molecular fragments, such as another pharmacophore or a group that improves physicochemical properties. While this compound itself does not inherently possess a linker, the principles of linker optimization are highly relevant when considering the development of more complex derivatives, such as dimeric compounds or conjugates.

Linker Length: The length of a linker is crucial for ensuring that the connected molecular fragments can adopt an optimal orientation to interact with their respective binding sites. An improperly sized linker can lead to steric clashes or an inability to reach the target, thereby reducing activity. For example, in the development of dimeric compounds targeting RNA repeat expansions, the length of the peptoid linker was systematically varied to achieve optimal binding affinity. nih.gov

Linker Flexibility: The rigidity or flexibility of a linker influences the conformational freedom of the molecule. A rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. Conversely, a flexible linker may allow the molecule to adapt to different binding site topographies. Studies on phosphatidylserine-targeting drug conjugates have shown that modifications to the linker can significantly affect antitumor efficacy. nih.gov

Linker Composition: The chemical nature of the linker can affect properties such as solubility, metabolic stability, and cell permeability. Linkers can be composed of simple alkyl chains, polyethylene (B3416737) glycol (PEG) units to enhance solubility, or more complex structures like peptoids. nih.gov The choice of linker composition is often guided by the desired properties of the final molecule.

The following interactive table provides a hypothetical example of how linker optimization could be applied to a dimeric conjugate of a this compound derivative, illustrating the potential impact on biological activity.

| Conjugate | Linker Type | Linker Length (atoms) | Relative Activity | Rationale for Change in Activity |

| A | Flexible Alkyl | 4 | 1.0 | Sub-optimal length and high flexibility. |

| B | Flexible Alkyl | 6 | 1.5 | Improved length for optimal binding of both pharmacophores. |

| C | Rigid Piperazine | 6 | 2.5 | Optimal length and reduced conformational flexibility, leading to higher affinity. |

| D | PEGylated | 8 | 1.2 | Increased solubility but may be too long or flexible for optimal binding. |

This table is a representation based on general linker optimization principles and does not reflect actual experimental data for this specific conjugate series.

Computational and Theoretical Chemistry Approaches in Studying 2 Morpholino 3 Pyridinyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, using the principles of quantum mechanics to model molecular properties. These methods are crucial for determining the electronic structure, geometry, and energy of a molecule, which in turn dictate its stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of a molecule based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. DFT is used to optimize the molecular geometry and to predict various properties, including vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The energy gap between the HOMO and LUMO is a critical parameter, as it indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state.

For (2-Morpholino-3-Pyridinyl)Methanol, basic molecular properties have been computed using cheminformatics tools, which often rely on models derived from quantum calculations. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem nih.gov |

| Molecular Weight | 194.23 g/mol | PubChem nih.gov |

| XLogP3-AA | 0 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

In broader studies on morpholine (B109124) derivatives, DFT has been employed to evaluate chemical and biochemical properties. For instance, a theoretical study on morpholinium nitrate (B79036) and nitrite (B80452) ionic liquids used DFT to assess their reactivity and biological activity, highlighting how the addition of different anions to the morpholine scaffold affects its electronic properties. ajchem-a.com Such studies typically analyze the molecular electrostatic potential (MEP) map to identify sites susceptible to electrophilic or nucleophilic attack, providing a visual representation of the charge distribution and reactive regions of the molecule. ajchem-a.com

High-Level Electronic Structure Calculations for Mechanistic Insights

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govriken.jp

For a flexible molecule like this compound, which contains rotatable bonds connecting the morpholine, pyridine (B92270), and methanol (B129727) groups, MD simulations are invaluable for exploring its conformational landscape. The simulations can reveal the most stable conformations in different environments (e.g., in a vacuum, in water, or bound to a protein) and the energy barriers between them.

In the context of drug design, MD simulations are critical for assessing the stability of a ligand-protein complex. nih.gov For example, in studies of morpholine-benzimidazole-oxadiazole derivatives as potential cancer therapeutics, MD simulations confirmed that the designed compounds remained stably bound within the active site of the target protein (VEGFR-2) over the simulation period. acs.org The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD profile suggests that the complex has reached equilibrium and the binding mode is maintained. acs.org Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the molecule or protein are most flexible or rigid during the simulation. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. sci-hub.se This method is a cornerstone of structure-based drug design, enabling researchers to screen virtual libraries of compounds against a protein target and to understand the key interactions that drive binding affinity.

Prediction of Binding Modes for Biological Targets

The morpholino-pyridine scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors. mdpi.com Molecular docking studies on such compounds have been instrumental in understanding how they interact with the ATP-binding site of kinases. For instance, in the design of inhibitors for phosphatidylinositol-3-kinases (PI3Ks), docking studies revealed that the morpholine group often forms a crucial hydrogen bond with a valine residue in the hinge region of the kinase, while the pyridine ring and its substituents form additional interactions that determine potency and selectivity. mdpi.com

Similarly, docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives targeting VEGFR-2 and HER-2 showed that these molecules could replicate the key interactions of known inhibitors like sorafenib. mdpi.com The analysis of docking poses typically reveals specific hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand in the binding pocket.

Table 2: Example of Key Interactions Predicted by Molecular Docking for a Morpholino-Pyridine Scaffold in a Kinase Active Site

| Interacting Ligand Group | Interacting Protein Residue | Type of Interaction | Reference |

|---|---|---|---|

| Morpholine Oxygen | Valine (Hinge Region) | Hydrogen Bond | mdpi.com |

| Pyridine Nitrogen | Cysteine (Catalytic Loop) | Hydrogen Bond | mdpi.com |

Rational Design Strategies Based on Computational Binding Affinity

Computational methods are central to the rational design of new drugs. sciencepublishinggroup.comnih.gov The process often begins with a "hit" compound identified from screening. Computational tools are then used to optimize this hit into a "lead" compound with improved properties. Docking scores and calculated binding free energies (e.g., using MM/GBSA methods) provide an estimate of binding affinity, allowing chemists to prioritize which new analogs to synthesize. sci-hub.sefrontiersin.org

For example, a study focused on designing new PI3K inhibitors used the 4-aryl-6-morpholino-pyridine scaffold as a starting point. mdpi.com By performing docking studies with different aromatic groups at the C4-position of the pyridine ring, researchers could predict how these modifications would affect binding and selectivity across different PI3K isoforms. This computational guidance led to the synthesis of a compound with improved selectivity for the PI3Kα isoform. mdpi.com This iterative cycle of design, computational prediction, synthesis, and experimental testing is a hallmark of modern drug discovery and demonstrates the power of using computational binding affinity to drive rational design strategies. nih.govmdpi.com

Mechanistic Investigations in Catalysis using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of catalytic reactions. These methods allow for the detailed exploration of reaction energy landscapes, including the identification of intermediates and transition states, which are often difficult or impossible to observe experimentally.

While specific computational studies on the catalytic reaction pathways involving this compound are not found in the current body of scientific literature, we can infer potential mechanisms by examining studies on analogous pyridine and morpholine-containing molecules. For instance, computational studies on various pyridine derivatives have elucidated their role in a range of catalytic transformations. These studies often reveal that the nitrogen atom of the pyridine ring can act as a Lewis base or a proton shuttle, facilitating key steps in a catalytic cycle.

The presence of the morpholine moiety introduces additional complexity and potential catalytic activity. The nitrogen atom of the morpholine ring can also participate in catalytic cycles, and the oxygen atom can influence the electronic properties and solubility of the molecule. The hydroxyl group on the methanol substituent attached to the pyridine ring is another key functional group that could be directly involved in catalysis, for example, by acting as a proton donor or acceptor, or by coordinating to a metal center.

A hypothetical catalytic cycle involving this compound could be computationally investigated by:

Reactant and Catalyst Complex Formation: Modeling the initial interaction between the substrate and this compound.

Transition State Searching: Identifying the geometry and energy of the transition state for the key bond-forming or bond-breaking steps. This is a critical step in determining the rate-limiting step of the reaction.

Intermediate Identification: Characterizing the structures and stabilities of any intermediate species formed during the reaction.

Product Release: Modeling the dissociation of the product from the catalyst, regenerating it for the next catalytic cycle.

The energies obtained from these calculations would allow for the construction of a detailed reaction energy profile, providing a quantitative understanding of the reaction mechanism.

Recent computational research has highlighted the significant co-catalytic role of morpholine in the hydrogenation of carbon dioxide (CO₂) to methanol. rsc.orgmdpi.com These studies provide a strong basis for understanding how a morpholine-containing compound like this compound could participate in similar catalytic systems.

One prominent pathway elucidated by DFT calculations involves morpholine acting as a capture agent for CO₂ and a mediator in its subsequent hydrogenation. rsc.orgmdpi.com A study by Mandal and co-workers using DFT and microkinetic modeling explored the mechanism of CO₂ hydrogenation to methanol catalyzed by a Manganese-PNP pincer complex, with morpholine acting as a co-catalyst. rsc.org Their findings suggest a multi-step process:

Formic Acid Formation: The initial step involves the metal-catalyzed hydrogenation of CO₂ to formic acid (HCOOH).

Hydrogenation of N-formylmorpholine: The N-formylmorpholine intermediate is then hydrogenated by the metal catalyst to yield methanol.

The computational analysis revealed two competitive pathways for the hydrogenation of N-formylmorpholine: one involving the hydrogenation of the C=O bond and the other proceeding through the cleavage of the C-N bond. The calculated free energy barriers for both pathways were found to be comparable, indicating that both mechanisms are plausible. rsc.org

The following table summarizes the key proposed steps in the morpholine-assisted hydrogenation of CO₂ to methanol, as suggested by computational studies.

| Step | Reactants | Products | Key Computational Insight |

| 1 | CO₂ + H₂ + Metal Catalyst | HCOOH + Metal Catalyst | Metal-catalyzed hydrogenation of CO₂. |

| 2 | HCOOH + Morpholine | N-formylmorpholine + H₂O | Highly exergonic amidation step. rsc.org |

| 3 | N-formylmorpholine + H₂ + Metal Catalyst | Methanol + Morpholine | Two competitive hydrogenation pathways (C=O vs. C-N bond). rsc.org |

These computational findings underscore the potential of the morpholine moiety within this compound to play a vital co-catalytic role in CO₂ conversion to methanol. The pyridine ring and the methanol group could further modulate this activity by influencing the electronic properties, steric environment, and interaction with the primary metal catalyst. Future computational studies specifically focusing on this compound are necessary to fully elucidate its unique catalytic or co-catalytic capabilities in this important industrial process.

Applications of 2 Morpholino 3 Pyridinyl Methanol in Advanced Chemical Sciences

Role as a Research Reagent and Chemical Probe

(2-Morpholino-3-pyridinyl)methanol serves as a valuable building block in organic synthesis and medicinal chemistry. e3s-conferences.orgwikipedia.org Its bifunctional nature, possessing both a nucleophilic morpholine (B109124) ring and a pyridinyl methanol (B129727) moiety, allows for its incorporation into a diverse range of more complex molecules. The morpholine component, a heterocyclic amine, is a common feature in many biologically active compounds and can influence pharmacokinetic properties. e3s-conferences.org The pyridine (B92270) ring, another key heterocyclic structure, and its derivatives are recognized for their broad utility in various chemical transformations. researchgate.netrsc.org

The structural framework of this compound makes it a useful starting material or intermediate in the synthesis of novel compounds with potential applications in drug discovery and materials science. e3s-conferences.orgresearchgate.net Researchers utilize this compound and its derivatives to explore structure-activity relationships, aiming to develop new therapeutic agents or functional materials. e3s-conferences.orgresearchgate.net The presence of nitrogen and oxygen heteroatoms in the morpholine and pyridine rings provides sites for further chemical modification, enabling the creation of libraries of related compounds for screening and evaluation. researchgate.net

Catalytic Applications and Co-catalytic Functions

While direct catalytic applications of this compound are not extensively documented, its structural motifs, particularly the morpholine and pyridine groups, are integral to various catalytic systems. These groups can act as ligands, bases, or co-catalysts, influencing the efficiency and selectivity of chemical reactions. researchgate.netmdpi.com

Promotion of Carbon Dioxide Hydrogenation to Methanol

The conversion of carbon dioxide (CO2) into methanol is a significant area of research aimed at mitigating greenhouse gas emissions and producing a valuable chemical feedstock and fuel. nih.govtue.nl This process typically involves heterogeneous or homogeneous catalysis. nih.govrsc.org While this compound itself is not a primary catalyst for this reaction, morpholine and its derivatives have been investigated as co-catalysts in the hydrogenation of CO2 to methanol. rsc.org

The table below summarizes key aspects of CO2 hydrogenation to methanol, a process where morpholine derivatives can play a co-catalytic role.

| Parameter | Description |

| Reactants | Carbon Dioxide (CO2), Hydrogen (H2) |

| Product | Methanol (CH3OH) |

| Significance | CO2 utilization, renewable energy storage, chemical feedstock production. nih.govtue.nl |

| Catalyst Types | Heterogeneous (e.g., Cu/ZnO/Al2O3), Homogeneous (e.g., Ru-Triphos, Mn-PNP). rsc.orgpnnl.govnih.gov |

| Role of Morpholine | Co-catalyst, facilitates reaction mechanism. rsc.org |

General Contributions to Organic Transformations

The morpholine moiety present in this compound is a versatile functional group in organic synthesis. Morpholine itself is widely used as a base, a nucleophile, and as a precursor for the synthesis of enamines. wikipedia.org In various catalytic processes, morpholine and its derivatives can act as ligands that coordinate with metal centers, thereby modifying the catalyst's activity and selectivity. mdpi.com For instance, morpholine-modified palladium catalysts have demonstrated excellent selectivity in the hydrogenation of specific functional groups. mdpi.com

Furthermore, the pyridine ring is a fundamental heterocyclic structure that participates in a wide array of organic reactions. rsc.org Pyridine and its derivatives can function as catalysts, ligands, and non-nucleophilic bases in numerous transformations. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences its role in a given reaction.

Advanced Materials Science Applications (e.g., Corrosion Inhibition) for Related Morpholine-Pyridyl Compounds

Compounds containing both morpholine and pyridine rings have shown significant promise in the field of materials science, particularly as corrosion inhibitors for various metals and alloys. researchgate.netresearchgate.net The effectiveness of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.netmdpi.com

The adsorption process is facilitated by the presence of heteroatoms such as nitrogen and oxygen, which have lone pairs of electrons that can interact with the vacant d-orbitals of the metal. researchgate.netmdpi.com Both the morpholine and pyridine moieties in compounds like this compound contain these essential heteroatoms. The pyridine ring, being an aromatic system, can also interact with the metal surface through π-electrons.

Research has demonstrated that the inhibition efficiency of these compounds increases with their concentration. researchgate.net The mode of adsorption can be physical, chemical, or a combination of both, and often follows established adsorption isotherms like the Langmuir model. researchgate.netresearchgate.net The specific structure of the inhibitor, including the presence of various functional groups, plays a crucial role in its performance. researchgate.net For instance, the introduction of substituents on the pyridine ring can significantly impact the corrosion inhibition efficiency. researchgate.neteurjchem.com

The table below presents data on the corrosion inhibition efficiency of some morpholine and pyridine derivatives on carbon steel in acidic media, illustrating the potential of this class of compounds.

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

| 3-morpholino-1-phenylpropan-1-one (MPO) | 300 | 90.3 | researchgate.net |

| 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO) | 300 | 91.4 | researchgate.net |

This data highlights the synergistic effect of having both morpholine and pyridine functionalities within the same molecule for enhanced corrosion protection.

Conclusion and Future Research Directions for 2 Morpholino 3 Pyridinyl Methanol

Synthesis of Novel Derivatives with Tuned Biological and Catalytic Properties

The core structure of (2-Morpholino-3-Pyridinyl)Methanol offers multiple avenues for synthetic modification to create a diverse library of novel derivatives. The primary sites for derivatization include the morpholine (B109124) nitrogen, the pyridine (B92270) ring, and the hydroxyl group of the methanol (B129727) substituent.

The morpholine moiety is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties. googleapis.com The secondary amine within the morpholine ring, if the ring were opened or substituted, could be a site for various chemical transformations. More commonly, the existing morpholine ring is a key structural element. The pyridine ring, an electron-deficient aromatic system, is amenable to various substitution reactions. Furthermore, the hydroxyl group of the methanol substituent can be readily oxidized to an aldehyde or carboxylic acid, or can be used as a handle for esterification or etherification to introduce a wide array of functional groups.

The synthesis of derivatives from similar morpholinopyrimidine scaffolds has been extensively explored, particularly in the context of developing dual PI3K/mTOR inhibitors for cancer therapy. nih.gov For instance, the synthesis of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile from a chlorinated morpholinopyrimidine precursor highlights a versatile strategy for introducing new functionalities. nih.gov This approach could be adapted to this compound to generate a series of novel compounds.

The Guareschi pyridine synthesis is another powerful method for creating highly substituted pyridine scaffolds, which has been successfully employed to generate 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines as selective PI3K inhibitors. mdpi.com This suggests that building upon the this compound core with various aryl or heteroaryl groups could lead to derivatives with potent and selective biological activities.

In the realm of catalysis, morpholine-modified catalysts have demonstrated excellent selectivity in industrial processes. For example, a morpholine-modified Pd/γ-Al2O3@ASMA pellet catalyst showed high efficiency in the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com This indicates the potential for derivatives of this compound, where the morpholine or pyridine nitrogen could act as a ligand for metal catalysts, to be developed for various catalytic applications.

Table 1: Potential Synthetic Modifications of this compound

| Modification Site | Potential Reactions | Potential Functional Groups Introduced |

| Methanol Hydroxyl Group | Oxidation, Esterification, Etherification | Aldehyde, Carboxylic Acid, Esters, Ethers |

| Pyridine Ring | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution | Halogens, Nitro groups, Alkyl groups, Amino groups |

| Morpholine Ring | (If modified) N-alkylation, N-acylation | Substituted amines, Amides |

Advanced Computational Modeling for Mechanism-Based Design

Advanced computational modeling techniques are indispensable tools for the rational design of novel derivatives of this compound. In silico methods can predict the binding affinity of designed molecules to biological targets, their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and their potential as catalysts.

For therapeutic applications, molecular docking studies can be employed to simulate the interaction of virtual libraries of this compound derivatives with the active sites of target proteins. This approach has been successfully used in the design of morpholino-based inhibitors for various kinases, including PI3K. nih.govmdpi.com For example, docking studies of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines into the active site of PI3Kα helped to rationalize the observed selectivity and guide further optimization. mdpi.com Similarly, computational studies on morpholino-based physcion (B1677767) drug candidates have been used to investigate their potential as inhibitors of viral RNA-dependent RNA polymerase. chemrxiv.org

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be performed on a series of synthesized derivatives to build predictive models. These models can then be used to design new compounds with enhanced activity and selectivity. Such an approach has been utilized in the development of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides as anticancer agents, where molecular modeling was used to guide the synthesis and biological evaluation. mdpi.com

In the context of catalysis, computational methods can be used to understand the mechanism of catalytic reactions and to design more efficient catalysts. For instance, density functional theory (DFT) calculations could be used to study the interaction of metal ions with the nitrogen atoms of the morpholine and pyridine rings in derivatives of this compound, providing insights into their potential as ligands in homogeneous or heterogeneous catalysis.

Table 2: Application of Computational Modeling in the Design of this compound Derivatives

| Computational Method | Application | Desired Outcome |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potent and selective inhibitors. |

| QSAR/SAR | Building predictive models for biological activity. | Design of new derivatives with improved properties. |

| ADMET Prediction | In silico assessment of pharmacokinetic properties. | Selection of candidates with favorable drug-like profiles. |

| DFT Calculations | Understanding catalyst-ligand interactions and reaction mechanisms. | Design of efficient and selective catalysts. |

Translational Potential as a Scaffold for Therapeutic Agents and Industrial Catalysts

The this compound scaffold holds significant translational potential in both the pharmaceutical and chemical industries. The presence of the morpholine and pyridine moieties, which are found in numerous approved drugs and clinical candidates, underscores its promise as a building block for new therapeutic agents. researchgate.net

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known to improve the aqueous solubility and metabolic stability of drug candidates. googleapis.com The pyridine ring is another key pharmacophore present in a wide range of biologically active molecules. The combination of these two rings in this compound makes it an attractive starting point for the development of drugs targeting a variety of diseases. For instance, derivatives could be explored as inhibitors of kinases like PI3K, which are implicated in cancer. nih.gov The development of (pyridin-2-yl)methanol derivatives as selective TRPV3 antagonists for the treatment of pain and inflammation further highlights the potential of this class of compounds. epa.gov

In the industrial sector, the catalytic potential of morpholine-containing compounds is an area of active research. The ability of the nitrogen atoms in the this compound scaffold to coordinate with metal centers suggests that its derivatives could be employed as ligands in various catalytic transformations. The successful use of a morpholine-modified palladium catalyst in selective hydrogenation reactions provides a strong precedent for this application. mdpi.com The development of robust and recyclable catalysts based on this scaffold could offer significant advantages in terms of cost-effectiveness and environmental sustainability for the production of fine chemicals and pharmaceuticals.

The commercial availability of this compound and its isomers, such as (6-Morpholino-3-pyridinyl)methanol, from various chemical suppliers facilitates its use in research and development. nih.govchemicalbook.comsigmaaldrich.com This accessibility, coupled with the promising structural features of the molecule, positions this compound as a valuable platform for future innovations in both medicine and industry.

Q & A

Q. What are the critical physicochemical properties of (2-Morpholino-3-Pyridinyl)Methanol for experimental design?

- Answer: Key properties include a melting point of 80–83°C (for the 2-morpholino isomer) and a molecular weight of 194.23 g/mol. Solubility in polar solvents like methanol is essential for purification and reaction design. For chromatographic analysis, optimizing methanol content in mobile phases (e.g., 1:2 methanol:chloroform mixtures) improves retention behavior . Purity (>97%) and storage conditions (e.g., desiccated, low-temperature environments) are critical for reproducibility .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: A typical route involves reductive amination or nucleophilic substitution on pyridine derivatives. For example, sodium borohydride reduction of ketone intermediates (e.g., 2-morpholino-3-pyridinecarbaldehyde) yields the methanol derivative. Reaction conditions (solvent polarity, temperature, and pH) must be controlled to minimize byproducts like the 6-morpholino isomer . Intermediate characterization via NMR and HPLC ensures regiochemical fidelity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Answer: Use a combination of:

- HPLC: Optimize with methanol-based mobile phases to separate isomers (e.g., 2- vs. 6-morpholino derivatives) .

- Mass spectrometry (MS): Confirm molecular weight (194.23 g/mol) and fragmentation patterns.

- NMR: Key signals include pyridine protons (δ 7.5–8.5 ppm) and morpholine methylene groups (δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in morpholino-pyridine methanol synthesis?

- Answer: Regioselectivity depends on:

- Catalyst choice: Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency between pyridine and morpholine groups.

- Solvent effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination.

- Temperature control: Lower temperatures (0–25°C) reduce isomerization risks. Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal yields .

Q. How should researchers resolve contradictions in biological activity data for this compound across studies?

- Answer: Contradictions may arise from:

- Isomeric impurities: Validate purity via HPLC to exclude interference from 6-morpholino derivatives .

- Assay variability: Standardize cell culture conditions (e.g., methanol-free media if cytotoxicity is observed) and replicate experiments across multiple cell lines .

- Mechanistic studies: Use computational modeling (e.g., DFT) to predict binding interactions with targets like kinases or GPCRs, correlating with experimental IC50 values .

Q. What methodologies are recommended for studying the stability of this compound under varying storage conditions?

- Answer:

- Accelerated degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.

- Analytical monitoring: Track decomposition via UPLC-MS to detect morpholine ring-opening or methanol oxidation products.

- Stabilizers: Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N2/Ar) to prolong shelf life .

Q. How can computational tools aid in predicting the reactivity of this compound in drug-discovery pipelines?

- Answer:

- Docking simulations: Predict binding affinities to enzymes (e.g., PI3Kα) using software like AutoDock or Schrödinger.

- ADMET profiling: Use QSAR models to estimate solubility, metabolic stability, and toxicity.

- Substituent effects: Modify the morpholine or pyridine moieties in silico to design derivatives with improved pharmacokinetic properties .

Retrosynthesis Analysis